![molecular formula C14H12O B6328992 3-Methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1071024-65-1](/img/structure/B6328992.png)
3-Methyl-[1,1'-biphenyl]-4-carbaldehyde
説明
“3-Methyl-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 3-methyl-; m-Methylbiphenyl; 3-Methylbiphenyl; 3-Methyldiphenyl; 3-Phenyltoluene; (3-Methylphenyl)benzene; 3-Methyl-1,1’-biphenyl; m-Phenyltoluene .
Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,1’-biphenyl]-4-carbaldehyde” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-[1,1’-biphenyl]-4-carbaldehyde” include a molecular weight of 168.2344 . The compound has a boiling point of 544. ± 4. K .
科学的研究の応用
Antimicrobial and Antioxidant Applications
Antimicrobial and Antioxidant Agent : A study describes the synthesis of compounds related to 3-Methyl-[1,1'-biphenyl]-4-carbaldehyde, showing potential as broad-spectrum antimicrobial agents with moderate to good antioxidant activities. This suggests its use in pharmaceuticals targeting bacterial and fungal infections, as well as in products requiring antioxidant properties (Bhat et al., 2016).
Antimicrobial Effectiveness : Another research demonstrates the antimicrobial effectiveness of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, a compound structurally similar to this compound. This implies potential applications in developing antimicrobial agents (Bairagi et al., 2009).
Chemical Synthesis and Molecular Structure
Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of related compounds demonstrates the importance of this compound in chemical synthesis and structural analysis, contributing to the understanding of molecular interactions and bonding (Xu & Shi, 2011).
Application in Knoevenagel Condensation : Its role in Knoevenagel condensation reactions highlights its significance in organic synthesis, especially in green chemistry due to its use in reactions with higher yields and shorter times (Hangarge et al., 2002).
Fluorescence Probing and Organic Electronics
Fluorescence Probe for Biological Systems : A study on a new fluorescence probe, related to this compound, indicates potential applications in detecting biological molecules, with implications for research in cellular and molecular biology (Chu et al., 2019).
Organic Photovoltaic Applications : The synthesis of multibranched molecules involving this compound derivatives has applications in fabricating organic photovoltaic cells, indicating its role in renewable energy technologies (Lee et al., 2008).
将来の方向性
作用機序
Target of Action
It’s worth noting that many aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Methyl-biphenyl-4-carboxaldehyde.
Mode of Action
The exact mode of action of 3-Methyl-biphenyl-4-carboxaldehyde remains unclear due to the lack of specific studies on this compound. It’s known that many bioactive aromatic compounds interact with their targets by forming covalent bonds, hydrogen bonds, or through π-π stacking interactions .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-biphenyl-4-carboxaldehyde are currently unknown. It’s worth noting that many aromatic compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
特性
IUPAC Name |
2-methyl-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-9-13(7-8-14(11)10-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTGMJXOYPYLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



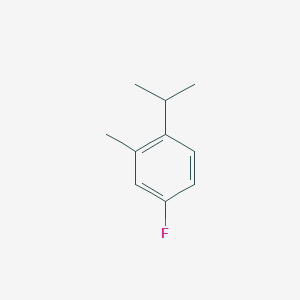
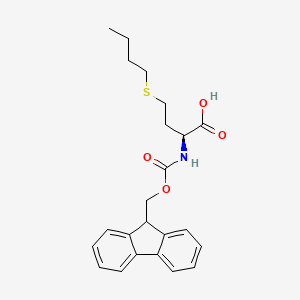
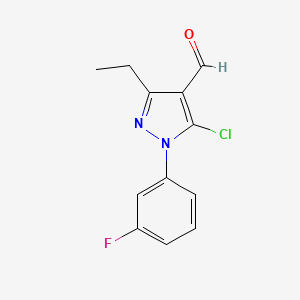
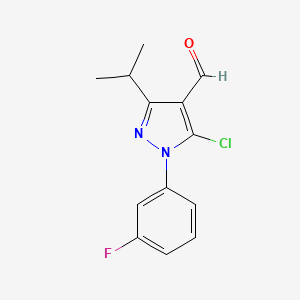
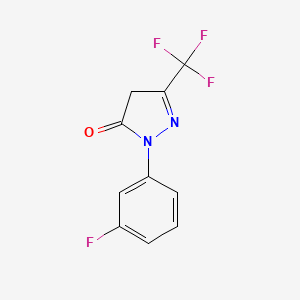

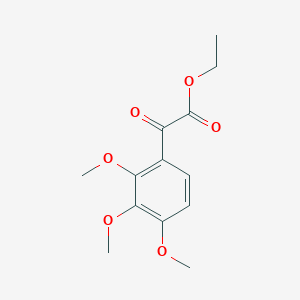
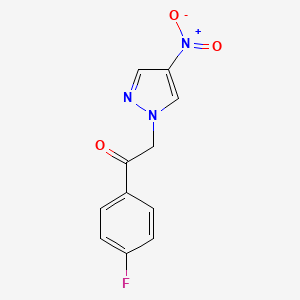
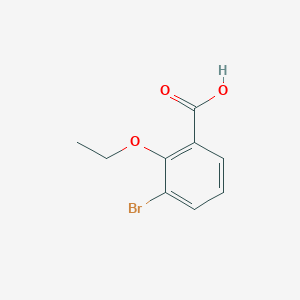
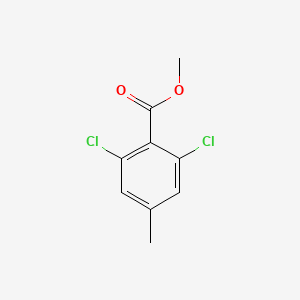
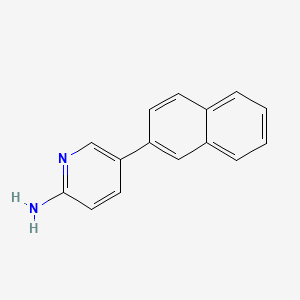
![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)

